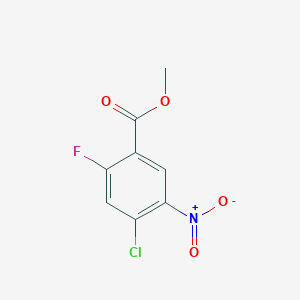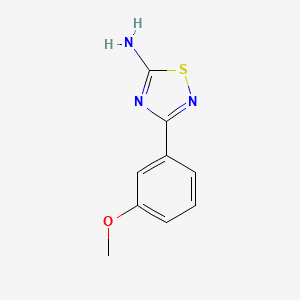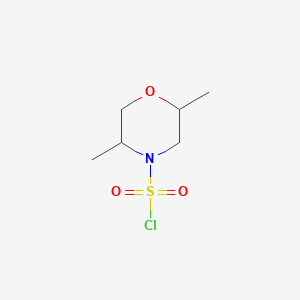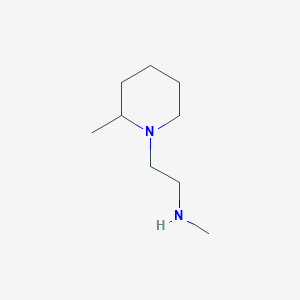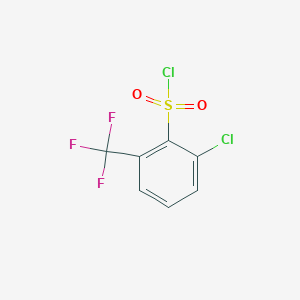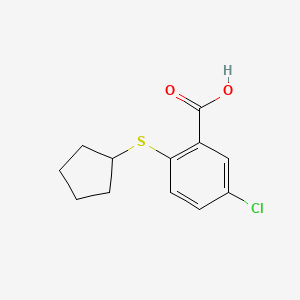
5-Chloro-2-(cyclopentylsulfanyl)benzoic acid
Descripción general
Descripción
5-Chloro-2-(cyclopentylsulfanyl)benzoic acid is a chemical compound with the molecular formula C12H13ClO2S . It has an average mass of 256.748 Da and a monoisotopic mass of 256.032471 Da .
Molecular Structure Analysis
The InChI code for 5-Chloro-2-(cyclopentylsulfanyl)benzoic acid is 1S/C12H13ClO2S/c13-8-5-6-11(10(7-8)12(14)15)16-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,14,15) . This indicates the specific arrangement of atoms in the molecule.It has a molecular weight of 256.75 . The compound’s properties can be further analyzed using various techniques .
Aplicaciones Científicas De Investigación
Application 1: Nonlinear Optical Single Crystal
- Scientific Field : Materials Science
- Summary of Application : A novel co-crystal of Benzamide 5-chloro-2-hydroxybenzoic acid (BA5C), an organic third-order nonlinearity crystal, has been successfully grown . This material has applications in the field of photonics, laser technology, frequency conversion, optoelectronics, color displays, pharmaceutical, optical information processing, electro-optic switches, etc .
- Methods of Application : The crystal was grown by slow evaporation method using ethanol as a solvent . The grown crystal belongs to the monoclinic crystal system with centrosymmetric space group P21/c that was characterized by single-crystal X-ray diffraction (SCXRD) studies .
- Results or Outcomes : The photoluminescence analysis shows that the grown co-crystal has blue emission at 464 nm . From TG–DTA analysis, BA5C was thermally stable up to 144 °C . The nonlinear absorption coefficient ( β = −2.780 × 10 −4 Cm/W), the 3rd-order refractive index ( n2 = −4.104 × 10 −9 Cm 2 /W), and the third-order susceptibility ( χ3 = −4.138 × 10 −6 esu) for BA5C crystal were analyzed by Z-scan analysis .
Application 2: Pharmaceutical and Agrochemical Industry
- Scientific Field : Pharmaceutical and Agrochemical Industry
- Summary of Application : 5-Chloro-2-pentanone (5C2P) and its derivatives are widely utilized in the pharmaceutical and agrochemical industry . A new catalytic approach was proposed to convert 3-acetyl-1-propanol to 5C2P using bis(trichloromethyl)carbonate (triphosgene, BTC) as the efficient chlorine source .
- Methods of Application : The method involves the use of bis(trichloromethyl)carbonate (triphosgene, BTC) as the efficient chlorine source .
- Results or Outcomes : The result of this application is the successful conversion of 3-acetyl-1-propanol to 5C2P .
Propiedades
IUPAC Name |
5-chloro-2-cyclopentylsulfanylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2S/c13-8-5-6-11(10(7-8)12(14)15)16-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUITKDUTIAALK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SC2=C(C=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(cyclopentylsulfanyl)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[2-(2-Methylphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1454026.png)
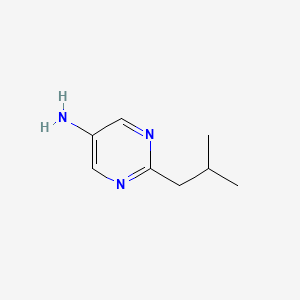
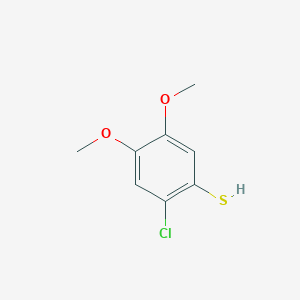
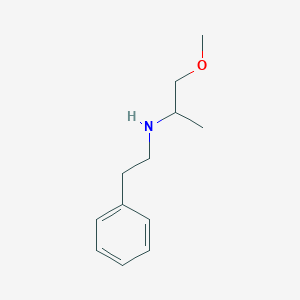

![[2-(Difluoromethoxy)naphthalen-1-yl]methanol](/img/structure/B1454033.png)
![2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]propanamide](/img/structure/B1454035.png)
